molecular formula C21H25N3O2S B2540284 2-(benzylthio)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide CAS No. 1396794-69-6

2-(benzylthio)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide

Cat. No. B2540284
CAS RN: 1396794-69-6
M. Wt: 383.51
InChI Key: DBEVNBINLONFGZ-UHFFFAOYSA-N
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Description

The compound "2-(benzylthio)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as benzylpiperidin-4-yl and acetamide groups, which are relevant to the analysis of the compound . These compounds are of interest due to their biological activities, such as affinity for sigma receptors and potential anticonvulsant properties .

Synthesis Analysis

The synthesis of related compounds involves the formation of acetamide derivatives with various substitutions that affect their biological activity. For instance, a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives were synthesized and evaluated for their affinity at sigma1 and sigma2 receptors . Another study synthesized novel acetamides with a benzisothiazol moiety and evaluated their bioactivity against bacteria and algae . These methods could potentially be adapted for the synthesis of "2-(benzylthio)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide" by incorporating the appropriate thio and isonicotinoyl substituents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed that the conformation of the acetamide moiety and the angles between amide groups significantly influence the compound's properties . These structural insights are important for understanding how modifications to the molecular structure, such as the addition of a benzylthio group, might impact the biological activity of "2-(benzylthio)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide".

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of acetamide derivatives are not explicitly detailed in the provided papers. However, it can be inferred that reactions such as amide bond formation, aromatic substitution, and the introduction of various functional groups are key steps in the synthesis of these compounds . These reactions are likely relevant to the synthesis and further chemical manipulation of "2-(benzylthio)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The provided papers do not offer specific data on these properties for the compounds studied. However, the presence of hydrogen bonds and hydrophobic/hydrophilic areas in the crystal structures suggests that these compounds may have distinct solubility profiles and intermolecular interactions . These properties would be important to consider when analyzing "2-(benzylthio)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide" for potential applications.

Scientific Research Applications

Synthesis and Evaluation as Corrosion Inhibitors

A study focused on the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their evaluation as corrosion inhibitors. These compounds were characterized and tested for their efficiency in preventing corrosion on steel surfaces in acidic and mineral oil mediums. The research highlights the potential application of such compounds in protecting materials against corrosion under various conditions (Yıldırım & Cetin, 2008).

Discovery of Clinical Candidates for Disease Treatment

Another study reported the identification of an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, demonstrating significant selectivity and potential for the treatment of diseases involving ACAT-1 overexpression. This research illustrates the process of molecular design and optimization leading to the discovery of new therapeutic agents (Shibuya et al., 2018).

Antimicrobial Activity of Novel Derivatives

Research into the synthesis and evaluation of novel sulphonamide derivatives for antimicrobial activity revealed the potential of these compounds to act against various microbial strains. This work suggests the application of acetamide derivatives in developing new antimicrobial agents (Fahim & Ismael, 2019).

Synthesis and Characterization of Arylidene Compounds

A study on the synthesis of arylidene compounds from 2-iminothiazolidine-4-one derivatives, including preparation steps and antimicrobial activity assessments, highlights the chemical versatility and potential biological applications of these compounds (Azeez & Abdullah, 2019).

properties

IUPAC Name

2-benzylsulfanyl-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c25-20(16-27-15-18-4-2-1-3-5-18)23-14-17-8-12-24(13-9-17)21(26)19-6-10-22-11-7-19/h1-7,10-11,17H,8-9,12-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEVNBINLONFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide

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